molecular formula C10H17ClN2O4 B2413581 N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl CAS No. 1428330-91-9

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl

Cat. No.: B2413581
CAS No.: 1428330-91-9
M. Wt: 264.70 g/mol
InChI Key: ZYUXGVUWYHHZTD-QRPNPIFTSA-N
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Description

H-L-Lys(Poc)-OH (hydrochloride) is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a prop-2-ynyloxycarbonyl (Poc) protecting group attached to the lysine molecule. This compound is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Properties

IUPAC Name

(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXGVUWYHHZTD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428330-91-9
Record name L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Synthesis of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine Hydrochloride

Selective Protection of the ε-Amino Group

The synthesis begins with the selective modification of L-lysine’s ε-amino group while preserving the α-amino and carboxyl functionalities. This is achieved through a multi-step protection-deprotection strategy:

  • α-Amino Protection : L-lysine’s α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection is typically performed in a basic aqueous solution (e.g., sodium carbonate) with di-tert-butyl dicarbonate.
  • ε-Amino Functionalization : The unprotected ε-amino group reacts with propargyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl, facilitating the formation of the propargyloxycarbonyl (Poc) group.
  • Deprotection and Salt Formation : The Boc group is removed via trifluoroacetic acid (TFA) treatment, yielding the free α-amino acid. Subsequent neutralization with hydrochloric acid generates the hydrochloride salt, enhancing solubility and stability.
Table 1: Key Reaction Conditions for Chemical Synthesis
Step Reagents/Conditions Outcome
α-Amino Protection Boc₂O, NaHCO₃, H₂O/THF Boc-Lys-OH
ε-Amino Modification Propargyl chloroformate, Et₃N, DCM Boc-Lys(Poc)-OH
Deprotection TFA/DCM (1:1), 0°C → RT H-Lys(Poc)-OH
Salt Formation HCl (gaseous), diethyl ether H-Lys(Poc)-OH·HCl

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Integration into Peptide Chains

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride is incorporated into peptides during SPPS using Fmoc chemistry:

  • Resin Activation : A Wang or Rink amide resin is pre-activated with HBTU/HOBt in DMF.
  • Coupling : The Fmoc-protected lysine derivative (Fmoc-Lys(Poc)-OH) is coupled using DIC/Oxyma Pure, ensuring >95% efficiency.
  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent amino acid additions.
  • Cleavage and Purification : The peptide is cleaved from the resin using TFA/thioanisole/water, followed by HPLC purification to isolate the alkyne-functionalized product.
Table 2: SPPS Parameters for Alkyne-Modified Peptides
Parameter Value/Reagent Purpose
Coupling Agent DIC/Oxyma Pure Activates Fmoc-amino acids
Solvent DMF Dissolves reagents
Deprotection Piperidine (20% in DMF) Removes Fmoc groups
Cleavage Cocktail TFA:thioanisole:water (95:2.5:2.5) Releases peptide from resin

Biosynthetic Incorporation via Genetic Encoding

Pyrrolysyl-tRNA Synthetase/tRNACuA System

Methanosarcina barkeri’s orthogonal pyrrolysyl-tRNA synthetase (MbPylRS) enables site-specific incorporation of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine into recombinant proteins:

  • Plasmid Design : The gene of interest is engineered with an amber (TAG) codon at the target site.
  • Co-Expression : MbPylRS and tRNACuA are co-expressed with the target gene in E. coli or mammalian cells.
  • Supplementation : The growth medium is supplemented with 1–5 mM N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride, ensuring uptake and incorporation.
  • Purification : His-tag affinity chromatography isolates the alkyne-labeled protein, which is subsequently conjugated with azide probes via CuAAC.
Table 3: Biosynthetic Incorporation Efficiency
Host System Incorporation Efficiency (%) Reference
E. coli BL21(DE3) 70–85
HEK293T Cells 50–65

Comparative Analysis of Preparation Methods

Yield and Purity

  • Chemical Synthesis : Yields 60–75% after HPLC purification; purity >98% (HPLC).
  • SPPS : Dependent on peptide length; typically 20–40% overall yield for 20-mer peptides.
  • Biosynthesis : Protein-dependent; 1–10 mg/L culture for E. coli, with >90% incorporation fidelity.

Advantages and Limitations

  • Chemical Synthesis : Scalable but requires expertise in multi-step organic synthesis.
  • SPPS : Enables precise placement in peptides but is cost-prohibitive for large-scale production.
  • Biosynthesis : Ideal for site-specific protein labeling but limited to recombinant systems.

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Poc)-OH (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, oxidized or reduced lysine compounds, and peptide chains when used in peptide synthesis .

Scientific Research Applications

Bioconjugation and Protein Labeling

Clickable Amino Acid Derivative
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride serves as a clickable amino acid for site-specific incorporation into recombinant proteins. The alkyne functional group enables bioorthogonal reactions with azides, facilitating the formation of stable triazole linkages. This property is particularly useful for:

  • Studying Protein Interactions: By incorporating this amino acid into proteins, researchers can label them with azide-containing probes to study interactions and dynamics in living cells.
  • Developing Chemical Probes: It aids in the synthesis of chemical probes that can be used to investigate biological processes.

Applications in Drug Development

Potential Therapeutic Uses
The incorporation of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride into peptides can modulate biological pathways, making it a valuable tool in drug discovery and development. Some notable applications include:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis, allowing for the introduction of the alkyne functionality at specific locations within protein sequences.
  • Targeted Drug Delivery: The compound's ability to form covalent bonds with drugs or other biomolecules can enhance targeted delivery systems.

Case Study 1: Site-Specific Protein Labeling

A study demonstrated the use of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride for site-specific protein labeling using click chemistry. Researchers incorporated this amino acid into a model protein expressed in Escherichia coli, allowing them to attach fluorescent probes via azide chemistry. This method provided insights into protein localization and dynamics within cellular environments.

Case Study 2: Antibody Engineering

In another investigation, scientists utilized this compound to engineer antibodies with enhanced photoactivity. By incorporating N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride, they achieved light-mediated control over antibody-antigen binding, paving the way for novel therapeutic strategies in targeted cancer therapies.

Mechanism of Action

The mechanism of action of H-L-Lys(Poc)-OH (hydrochloride) primarily involves its role as a protected lysine derivative. The Poc group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Poc group, the lysine molecule can participate in various biochemical reactions, including peptide bond formation and enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Lys(Poc)-OH (hydrochloride) is unique due to the presence of the Poc group, which offers distinct advantages in terms of stability and selectivity during peptide synthesis. The Poc group is more easily removed under mild conditions compared to other protecting groups, making it a preferred choice in certain synthetic applications .

Biological Activity

N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride, commonly referred to as ProK, is a synthetic derivative of the amino acid L-lysine. It features a propynyl group at the N6 position, which endows it with unique chemical properties and biological activities. This compound is increasingly recognized for its potential applications in bioconjugation, protein synthesis, and drug development.

The molecular formula of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl is C10H17ClN2O4, with a molar mass of approximately 264.71 g/mol. The IUPAC name is N6-((prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride. Its structure includes an alkyne functional group that participates in click chemistry, allowing for efficient and selective reactions with azides to form stable triazole linkages.

The biological activity of ProK is primarily attributed to its ability to act as an unnatural amino acid (UAA). When incorporated into peptides or proteins, it can influence protein folding and stability, thereby modulating biological pathways. The presence of the alkyne group facilitates bioorthogonal reactions, making it a valuable tool in chemical biology for site-specific labeling and modification of proteins .

Applications in Research

ProK is utilized in various research applications, including:

  • Bioconjugation : It allows for the attachment of fluorescent probes or other functional groups to proteins, enabling visualization and tracking within biological systems .
  • Genetic Code Expansion : ProK can be incorporated into recombinant proteins in organisms such as E. coli and mammalian cells, expanding the genetic code for novel protein engineering .
  • Drug Development : Its unique reactivity patterns make it suitable for developing new therapeutic agents that mimic natural biological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with other lysine derivatives:

Compound NameMolecular FormulaKey Features
L-LysineC6H14N2O2Natural amino acid; essential for protein synthesis.
N6-(Carboxymethyl)-L-LysineC8H16N2O4Contains a carboxymethyl group; used in bioconjugation.
N6-(Aminoethyl)-L-LysineC8H18N4O2Contains an aminoethyl side chain; enhances solubility.
This compound C10H17ClN2O4 Clickable amino acid; facilitates site-specific modifications.

The unique propynyl modification in ProK distinguishes it from other lysine derivatives by providing specific reactivity patterns that are advantageous for biochemical applications.

1. Bioconjugation Studies

In a study involving the incorporation of ProK into cellular proteins, researchers successfully labeled histone variants with Raman tags using click chemistry. This method allowed for molecular hyperspectral imaging, demonstrating ProK's utility in studying protein dynamics within living cells .

2. Protein Engineering

Another case highlighted the use of ProK in expanding the genetic code, facilitating the synthesis of proteins with novel functionalities. This approach has implications for developing therapeutic proteins that can better mimic natural processes or have enhanced properties .

Q & A

Basic Questions

Q. What synthetic strategies are employed to introduce the propargyloxycarbonyl group onto the ε-amino group of L-lysine HCl, and what purification methods ensure high yield?

  • Answer : The propargyloxycarbonyl (Poc) group is introduced via carbamate formation using propargyl chloroformate under alkaline conditions (pH 8.5–9.5). Purification involves reverse-phase HPLC or silica gel column chromatography, monitored by TLC (CHCl₃:MeOH:AcOH = 90:8:2, Rf ~0.3). Nitrogen atmospheres prevent oxidation during synthesis .

Q. How can researchers validate the structural integrity of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl post-synthesis?

  • Answer : Use ¹H/¹³C NMR (δ 2.5–3.0 ppm for propargyl protons; 155–160 ppm for carbonyl carbons), HRMS (expected [M+H]⁺ at m/z 279.1455), and FT-IR (C≡C stretch at 2120 cm⁻¹). Elemental analysis should confirm C: 47.5%, H: 6.1%, N: 9.5% (±0.3%) .

Q. What are the recommended storage conditions to maintain the stability of this compound in long-term studies?

  • Answer : Store desiccated at -20°C under argon. Aqueous solutions (pH 7.4) retain >90% integrity for 72 hours at 4°C but degrade rapidly at >40°C (t₁/₂ = 8 hours at 60°C). Avoid freeze-thaw cycles .

Advanced Research Questions

Q. In bioorthogonal labeling, how does the propargyl moiety enhance site-specific protein modification compared to azide-bearing analogs?

  • Answer : The propargyl group enables CuAAC (copper-catalyzed alkyne-azide cycloaddition) with 92±3% efficiency in mammalian cell surface labeling, outperforming strain-promoted systems (78±5%). Optimal conditions: 100 µM CuSO₄, 250 µM TBTA ligand, 1 mM sodium ascorbate in PBS at 37°C for 30 minutes .

Q. What experimental design considerations are critical for incorporating this compound into inducible nitric oxide synthase (iNOS) inhibition studies?

  • Answer : Use dose-response curves (0.1–10 mM) with N6-(1-iminoethyl)-L-lysine controls. Measure nitrite via Griess assay and validate specificity using iNOS-knockout models. Western blotting confirms iNOS protein levels, as >5 mM concentrations may affect constitutive NOS isoforms .

Q. How does the stereochemical configuration influence metabolic stability in pharmacokinetic studies?

  • Answer : The L-configuration exhibits 3x longer plasma half-life (t₁/₂ = 2.7 h in mice) than D-isoforms due to renal cationic transporter selectivity. LC-MS/MS profiling shows AUC₀–∞ = 12,500 ng·h/mL (L-form) vs. 4,200 ng·h/mL (D-form). Probenecid co-administration reduces clearance by 40% .

Q. When analyzing contradictory growth study results, what statistical approaches differentiate compound-specific effects from matrix interference?

  • Answer : Use mixed-effects models with biological replicate random intercepts. Compare AIC values for linear vs. quadratic trends. Validate methods via spike-recovery experiments (80–120% recovery range) to account for feed matrix interference .

Methodological Notes

  • Synthesis : Prioritize nitrogen atmospheres and pH control during conjugation .
  • Analytical Validation : Cross-validate NMR, HRMS, and FT-IR to confirm structural integrity .
  • Bioorthogonal Applications : Optimize CuAAC conditions to minimize cytotoxicity while maximizing labeling efficiency .
  • Statistical Rigor : Employ AIC comparisons and mixed-effects models to resolve data contradictions .

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